molecular formula C22H27ClN4O2 B2800685 N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1049373-78-5

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2800685
CAS No.: 1049373-78-5
M. Wt: 414.93
InChI Key: GIOUHOBZHDCVIJ-UHFFFAOYSA-N
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Description

“N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide” is a derivative of piperazine . Piperazine derivatives are often used in the treatment of allergies .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .


Physical and Chemical Properties Analysis

One of the similar compounds, “®(-)-1-[(4-chlorophenyl)phenyl]methyl-4-[2-[(4-amino)sulfonyl]phenylamino]ethyl piperazine (3f)”, has a yield of 71%, melting point of 72–75°C, and [α] 30 D: −5.02 (c = 1, EtOH) .

Scientific Research Applications

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, closely related to the compound , were synthesized and investigated for their potential anticancer activities. Specifically, derivatives with 3-chlorophenyl and 4-chlorophenyl substitutions showed promising antiproliferative effects against MCF-7 breast cancer cells, comparing favorably with cisplatin, a well-known anticancer drug (Yurttaş et al., 2014).

Antimicrobial Activity

Compounds synthesized from benzo[b]thiophen-4-yl and benzo[d]isothiazole-3-yl linked to a piperazine derivative exhibited notable antimicrobial activity. One compound, in particular, showed potent activity against gram-negative bacteria P. aeruginosa, surpassing the standard drug chloramphenicol in inhibitory efficacy. Other derivatives demonstrated effective inhibitory activity against S. aureus, P. aeruginosa, E. coli, and the fungal strain C. albicans (Mishra & Chundawat, 2019).

Analgesic Activity

A novel compound, closely related to N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide, demonstrated significant analgesic activities against nociceptive, inflammatory, and neuropathic pain in rat models. This compound showed high affinity for rat sodium channel site 2 and potent inhibitory activity against TTX-R Na+ currents of the rat dorsal root ganglia sensory neuron, indicating potential for pain management applications (Kam et al., 2012).

Enhancement of A1 Adenosine Receptor Activity

The synthesis and evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives revealed their potential as allosteric enhancers of the A1-adenosine receptor. This finding suggests a novel approach for modulating the A1 receptor's activity, which could be beneficial in treating disorders related to this receptor's dysfunction (Romagnoli et al., 2008).

Future Directions

The development of new piperazine derivatives for the treatment of allergies is an active area of research . The goal is to design and synthesize compounds that are more potent than existing drugs, such as levocetirizine .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O2/c1-17(18-5-3-2-4-6-18)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)20-9-7-19(23)8-10-20/h2-10,17H,11-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOUHOBZHDCVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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